2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Description

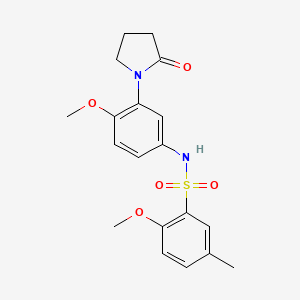

Its structure includes:

- A sulfonamide core (benzenesulfonamide) substituted with a methyl group at position 5 and a methoxy group at position 2.

- An N-linked aryl group at position 4 of the sulfonamide benzene, which itself bears a methoxy group at position 4 and a 2-oxopyrrolidin-1-yl moiety at position 3.

Properties

IUPAC Name |

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-6-8-17(26-3)18(11-13)27(23,24)20-14-7-9-16(25-2)15(12-14)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZKRGUHNTXRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the coupling of a sulfonamide precursor with a pyrrolidinone derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this sulfonamide exhibit various biological activities:

- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. The presence of the pyrrolidine ring may enhance the compound's interaction with bacterial enzymes, potentially leading to inhibiting bacterial growth.

- Anticancer Activity : Some studies have suggested that sulfonamide derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may allow it to target specific pathways involved in cancer cell proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.

Case Studies

Several case studies highlight the applications of similar compounds:

- Antibacterial Activity Study :

- Cancer Cell Line Testing :

- Inflammation Model Studies :

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

*Molecular weight calculated based on formula C₁₉H₂₂N₂O₅S.

Structural Similarities and Differences

Pyrrolidinone/Pyrrolidine Motifs: The target compound features a 2-oxopyrrolidin-1-yl group, a lactam ring common in bioactive molecules due to its hydrogen-bonding capacity. Compound includes a 5-oxopyrrolidine group, while substitutes a 2,5-dioxopyrrolidin-1-yl, enhancing electrophilicity.

Sulfonamide vs. Carboxamide Cores :

- The target compound and share a benzenesulfonamide backbone , whereas and utilize carboxamide scaffolds. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing solubility and target binding .

Substituent Effects: The methoxy groups in the target compound and may enhance lipophilicity and metabolic stability.

Hypothesized Pharmacological Implications

- Enzyme Inhibition Potential: The sulfonamide group and pyrrolidinone moiety align with known carbonic anhydrase inhibitors (e.g., acetazolamide) .

- Kinase or GPCR Targeting : The 2-oxopyrrolidin-1-yl group in the target compound resembles substituents in kinase inhibitors (e.g., crizotinib derivatives) .

Biological Activity

The compound 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 358.44 g/mol. The structural features include:

- Methoxy groups : These enhance lipophilicity and may influence receptor binding.

- Pyrrolidinone moiety : Suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The presence of the pyrrolidinone ring indicates potential for interaction with various enzymes, possibly acting as inhibitors or modulators.

- Receptor Modulation : The compound may interact with specific receptors implicated in numerous biochemical pathways, influencing cellular responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown their effectiveness in inhibiting cell growth in various cancer cell lines, including breast cancer and lymphoma .

Cytotoxicity Assays

Cytotoxicity assays using the MTT method have demonstrated that related compounds can significantly reduce viability in cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (T-cell leukemia) cells. The results suggest that these compounds can induce apoptosis or inhibit proliferation through multiple pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Study on Benzamide Derivatives : A study highlighted that benzamide riboside derivatives inhibited dihydrofolate reductase (DHFR), leading to reduced cell proliferation in resistant cancer cell lines . This suggests a possible pathway for this compound to exert similar effects.

- Inhibition of RET Kinase : Novel benzamide derivatives have shown promise as RET kinase inhibitors, which are crucial in certain cancers. The mechanism involves binding to the kinase domain, leading to reduced tumor growth in xenograft models .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-chloro-6-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide | Chlorine and fluorine substitutions | Moderate inhibition of cell proliferation |

| N-(4-Methoxyphenyl)pyrrolidin-2-one | Lacks sulfonamide group | Different receptor interaction profile |

| N-[4-Methoxy-3-(2-Oxopyrrolidin-1-Yl)Phenyl]Acetamide | Absence of methylbenzenesulfonamide | Potential for enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide, and how can impurities be minimized during synthesis?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonylation, coupling, and functional group modifications. For this compound, a plausible route is:

Sulfonylation : React 5-methyl-2-methoxybenzenesulfonyl chloride with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous DCM .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts (e.g., unreacted aniline or sulfonyl chloride derivatives).

Impurity Control : Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline) and reaction time (6–8 hours at 0–5°C) to suppress side reactions like over-sulfonylation or hydrolysis .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm for OCH3), sulfonamide NH (δ ~7.5–8.0 ppm, broad), and pyrrolidinone carbonyl (δ ~170–175 ppm in C NMR) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement, focusing on resolving torsional angles of the sulfonamide-phenyl and pyrrolidinone moieties to confirm spatial orientation .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z corresponding to the molecular formula (C21H25N2O5S, exact mass: 441.15) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy (λmax ~270–300 nm) to quantify solubility. Co-solvent systems (e.g., 10% DMSO in PBS) may enhance solubility if the compound is hydrophobic .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products (e.g., hydrolysis of sulfonamide or pyrrolidinone groups) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., COX-2 or kinase domains). Parameterize the sulfonamide group as a hydrogen bond donor/acceptor .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction energy profiles to identify key residues (e.g., Arg513 in COX-2) .

- Contradiction Resolution : If experimental IC50 values conflict with docking scores, validate using mutagenesis (e.g., alanine scanning) to confirm critical binding residues .

Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

Methodological Answer:

- Pharmacokinetic Optimization :

- Bioavailability : Administer via oral gavage in rodent models and measure plasma concentrations using LC-MS/MS. If low, consider prodrug derivatization (e.g., esterification of methoxy groups) .

- Metabolite Identification : Use hepatic microsomes to identify Phase I/II metabolites. If rapid glucuronidation occurs, modify the pyrrolidinone group to block metabolic hotspots .

- Toxicity Profiling : Perform Ames tests for mutagenicity and hERG assays for cardiotoxicity. If toxicity is observed, use SAR to replace the methylbenzenesulfonamide moiety with less toxic analogs (e.g., trifluoromethyl groups) .

Q. How can the compound’s selectivity for a target be improved while minimizing off-target effects?

Methodological Answer:

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to identify off-target binding. For example, if the compound inhibits both EGFR and HER2, introduce bulkier substituents (e.g., tert-butyl) on the phenyl ring to sterically hinder HER2 binding .

- Fragment-Based Design : Replace the 2-oxopyrrolidinone group with a 3-oxomorpholine to enhance hydrogen bonding with target-specific residues .

- Data Validation : Cross-validate SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to ensure binding affinity measurements are consistent .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the parent ion (e.g., m/z 441 → 324 for sulfonamide cleavage) .

- Sample Preparation : Extract from plasma via protein precipitation (acetonitrile:methanol, 3:1). Validate recovery rates (>85%) and matrix effects (<15%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.